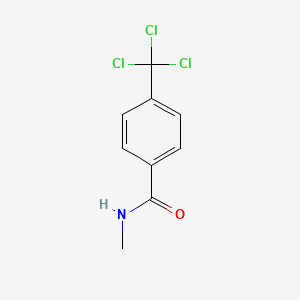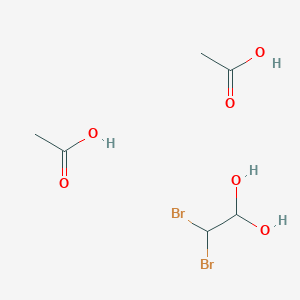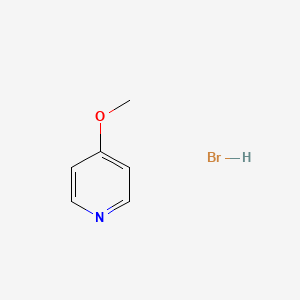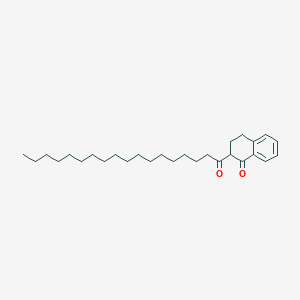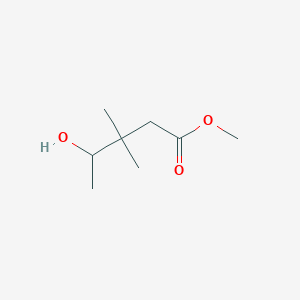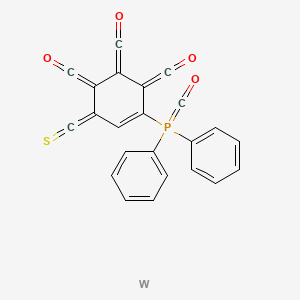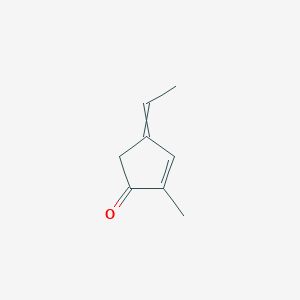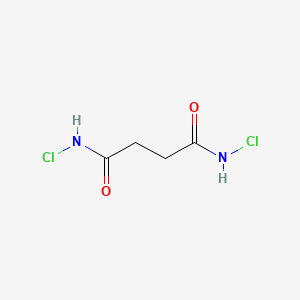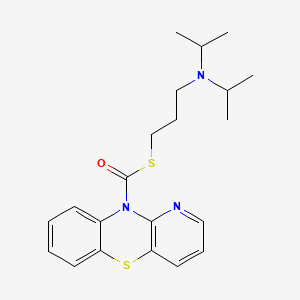
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diisopropylaminopropyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diisopropylaminopropyl) ester is a complex organic compound with a unique structure that combines elements of pyridine, benzothiazine, and carbothioic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diisopropylaminopropyl) ester typically involves multi-step organic reactions. The process begins with the formation of the pyrido(3,2-b)(1,4)benzothiazine core, followed by the introduction of the carbothioic acid and S-(3-diisopropylaminopropyl) ester groups. Common reagents used in these reactions include sulfur, nitrogen-containing compounds, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diisopropylaminopropyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diisopropylaminopropyl) ester has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diisopropylaminopropyl) ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Pyrido[3,2-b][1,4]benzothiazine
- Isothipendyl M (ring)
- Prothipendyl M (ring)
Uniqueness
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diisopropylaminopropyl) ester is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
63906-32-1 |
|---|---|
Formule moléculaire |
C21H27N3OS2 |
Poids moléculaire |
401.6 g/mol |
Nom IUPAC |
S-[3-[di(propan-2-yl)amino]propyl] pyrido[3,2-b][1,4]benzothiazine-10-carbothioate |
InChI |
InChI=1S/C21H27N3OS2/c1-15(2)23(16(3)4)13-8-14-26-21(25)24-17-9-5-6-10-18(17)27-19-11-7-12-22-20(19)24/h5-7,9-12,15-16H,8,13-14H2,1-4H3 |
Clé InChI |
DWWUYAKQUGMWPF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCCSC(=O)N1C2=CC=CC=C2SC3=C1N=CC=C3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


